4-(2-Chloro-5-methylphenoxy)-2-methylaniline
Description
Structural Identification and IUPAC Nomenclature
4-(2-Chloro-5-methylphenoxy)-2-methylaniline exhibits a complex molecular structure characterized by the molecular formula C₁₃H₁₃ClNO. The compound features a distinctive arrangement where a 2-chloro-5-methylphenoxy group is attached to the fourth position of a 2-methylaniline backbone. This structural configuration creates a molecule that bridges two important chemical classes: phenoxy compounds and aromatic amines.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural hierarchy. The base structure is derived from aniline, with the primary substitution being a phenoxy group at the para position relative to the amino group. The phenoxy moiety itself carries specific substitutions, including a chlorine atom at the second position and a methyl group at the fifth position of the phenyl ring. Additionally, the aniline portion contains a methyl substituent at the second position relative to the amino group.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClNO |
| IUPAC Name | 4-(2-chloro-5-methylphenoxy)-2-methylaniline |
| Molecular Classification | Aniline derivative, Phenoxy compound, Aromatic amine |
| Structural Features | Chloro group, Methyl groups, Aniline moiety, Phenoxy linkage |
The compound's structural integrity relies on the ether linkage between the phenoxy and aniline components, creating a stable aromatic system that exhibits characteristic properties of both constituent parts. The positioning of substituents follows established organic chemistry principles, where the numerical designations correspond to the systematic numbering of carbon atoms within each aromatic ring system.
Historical Context in Organoaromatic Chemistry
The development of phenoxy-aniline derivatives traces its origins to the broader evolution of aromatic chemistry, which began with the isolation of aniline in the early nineteenth century. Aniline was first isolated in 1826 by Otto Unverdorben through destructive distillation of indigo, initially calling it Crystallin. The subsequent work by Friedlieb Runge in 1834, who isolated a substance from coal tar that exhibited distinctive color reactions, contributed to the growing understanding of aromatic amine chemistry.
The systematic exploration of aniline derivatives gained momentum in the mid-nineteenth century when Carl Julius Fritzsche treated indigo with caustic potash in 1840, obtaining an oil he named aniline after the indigo-yielding plant anil. This foundational work established the chemical basis for understanding aromatic amines and their derivatives. The unification of these discoveries occurred in 1843 when August Wilhelm von Hofmann demonstrated that various isolated substances were identical, leading to the establishment of aniline as a fundamental aromatic amine.
The emergence of synthetic dye industry in the nineteenth century significantly accelerated research into aniline derivatives. William Henry Perkin's discovery of mauveine in 1856, while attempting to synthesize quinine, marked a pivotal moment in organic chemistry that demonstrated the commercial potential of aniline-based compounds. This discovery catalyzed the development of a massive dye industry, particularly in Germany, where companies like Badische Anilin- und Soda-Fabrik established the foundation for modern chemical manufacturing.
The evolution toward more complex phenoxy-aniline derivatives occurred as chemists sought to modify the electronic and steric properties of aromatic systems. The introduction of phenoxy substituents provided a means to alter the electron density distribution within aniline molecules while maintaining the fundamental aromatic character. The specific development of chlorinated and methylated variants reflects the ongoing efforts to fine-tune molecular properties for specific applications in research and industrial processes.
Position Within Phenoxy-Aniline Derivatives
4-(2-Chloro-5-methylphenoxy)-2-methylaniline occupies a distinctive position within the broader classification of phenoxy-aniline derivatives, representing a sophisticated example of multi-substituted aromatic compounds. The compound falls under the category of phenoxy compounds and aromatic amines, classifications that reflect its dual nature and potential for diverse chemical interactions.
Within the phenoxy-aniline family, this compound exemplifies the strategic placement of electron-withdrawing and electron-donating substituents to achieve specific molecular properties. The chlorine atom at the second position of the phenoxy ring introduces electron-withdrawing character, while the methyl groups at various positions provide electron-donating effects. This balanced substitution pattern creates a molecule with intermediate electronic properties that can participate in a range of chemical transformations.
Research into phenoxy derivatives has demonstrated their significant potential in medicinal chemistry applications. Studies have shown that compounds containing phenoxy moieties exhibit diverse biological activities, including anticancer, anti-inflammatory, and analgesic properties. The incorporation of halogen substituents, such as the chlorine atom present in this compound, has been associated with increased biological activity in various phenoxy derivative studies.
| Compound Category | Structural Features | Chemical Characteristics |
|---|---|---|
| Phenoxy Compounds | Ether linkage between aromatic rings | Enhanced stability, modified electronic properties |
| Aromatic Amines | Primary amine group on aromatic ring | Nucleophilic character, base properties |
| Chlorinated Aromatics | Halogen substitution | Electron-withdrawing effects, increased reactivity |
| Methylated Aromatics | Alkyl substitution | Electron-donating effects, steric considerations |
The synthesis of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline typically involves the coupling of 2-chloro-5-methylphenol with 2-methylaniline, representing a standard approach for constructing phenoxy-aniline linkages. This synthetic pathway reflects established methodologies in aromatic chemistry where nucleophilic aromatic substitution or related coupling reactions enable the formation of stable ether bonds between aromatic systems.
The compound's position within the broader landscape of aromatic chemistry is further enhanced by its potential for participating in various chemical reactions. These include oxidation reactions using agents such as potassium permanganate, reduction reactions with sodium borohydride, and substitution reactions involving nucleophiles like amines and thiols. The versatility of this compound in chemical transformations underscores its value as a research tool and potential intermediate in synthetic chemistry applications.
Properties
IUPAC Name |
4-(2-chloro-5-methylphenoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-3-5-12(15)14(7-9)17-11-4-6-13(16)10(2)8-11/h3-8H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODWUWOUMAGPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=CC(=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline typically involves the following steps:
Nitration: The starting material, 2-chloro-5-methylphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The resulting amine is then reacted with 2-methylphenol in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-methylphenoxy)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 4-(2-Chloro-5-methylphenoxy)-2-methylaniline exhibit antimicrobial properties. A study on phenoxyalkylbenzimidazoles demonstrated that modifications in the phenyl ether structure can enhance activity against Mycobacterium tuberculosis . The presence of chlorine and methyl groups in the structure may contribute to this activity, making it a candidate for further exploration in antimicrobial drug development.
Anticancer Research
The compound has potential applications in cancer research. In studies involving similar compounds, modifications have shown promising antiproliferative activity against various cancer cell lines. For instance, newly synthesized derivatives of nitroquinoline compounds exhibited significant anticancer effects comparable to established drugs like erlotinib . This suggests that 4-(2-Chloro-5-methylphenoxy)-2-methylaniline could be investigated for its efficacy in cancer therapy.
Agricultural Chemistry
Pesticide Development
The structure of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline suggests potential use as a pesticide or herbicide. Compounds with similar phenoxy groups have been utilized in developing herbicides due to their ability to disrupt plant growth . Research into the synthesis of such compounds can lead to the development of more effective agricultural chemicals.
Materials Science
Polymer Synthesis
The compound can be used as an intermediate in the synthesis of polymers and resins. Its chlorinated structure may enhance the thermal stability and mechanical properties of polymeric materials. Studies on related compounds indicate that chlorinated anilines can improve the performance characteristics of various polymer formulations .
Data Summary
Case Studies
- Antimicrobial Activity Study : A study evaluated the activity of phenoxyalkylbenzimidazoles against M. tuberculosis. Compounds with structural similarities showed enhanced activity, indicating that further modifications could yield effective antimicrobial agents .
- Anticancer Evaluation : Research on nitroquinoline derivatives demonstrated significant anticancer activity against human lung and colon cancer cell lines, suggesting that structurally related compounds like 4-(2-Chloro-5-methylphenoxy)-2-methylaniline may also possess similar properties .
- Pesticide Efficacy : Investigations into phenoxy-based herbicides revealed their effectiveness in controlling weed growth, supporting the potential application of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline in agricultural settings .
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-(2-Chloro-5-methylphenoxy)-2-methylaniline
- CAS No.: 62492-42-6
- Molecular Formula: C₁₄H₁₃ClNO (inferred from structural analogs in ).
- Structure: Features a central aniline ring substituted with a methyl group at position 2 and a phenoxy group at position 2. The phenoxy moiety is further substituted with chlorine at position 2 and a methyl group at position 3.
Key Characteristics :
- The compound’s chlorine and methyl substituents influence steric and electronic properties, affecting reactivity and intermolecular interactions.
- Limited direct data on its physical properties (e.g., melting point, solubility) are available in the provided evidence.
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities, differing in substituent positions or functional groups:
Key Observations :
- Substituent Position: The position of chlorine (e.g., C4 in 4-Chloro-2-methylaniline vs. C5 in 5-Chloro-2-methylaniline) significantly alters electronic properties and metabolic pathways. For instance, 4-Chloro-2-methylaniline forms DNA adducts due to enzymatic activation to hydroxylamine derivatives , whereas positional isomers may exhibit reduced carcinogenicity.
- Functional Groups : Replacement of chlorine with methoxy (e.g., 2-Methoxy-5-methylaniline) reduces electrophilicity but introduces hydrogen-bonding capacity, affecting solubility and toxicity .
- Complex Derivatives : Piperazine-based analogs like HBK16 (from ) demonstrate how extending the core structure with heterocycles enhances binding to biological targets, likely improving pharmacological activity .
Physicochemical Properties
Notes:
Metabolic and Toxicological Profiles
- 4-Chloro-2-methylaniline: Metabolized by hepatic microsomes to reactive hydroxylamine intermediates, leading to macromolecular binding (DNA, RNA) and carcinogenicity in rats .
- 2-Methoxy-5-methylaniline: Classified as a Category 2 carcinogen due to structural similarities to known aromatic amines, though specific metabolic data are scarce .
- No direct toxicity data are available in the evidence.
Biological Activity
4-(2-Chloro-5-methylphenoxy)-2-methylaniline, with the molecular formula C13H12ClNO, is an organic compound that has garnered attention due to its potential biological activities. This compound is a derivative of aniline and features a chlorinated phenoxy group, which contributes to its unique properties. Research into its biological activity encompasses various fields, including medicinal chemistry, toxicology, and environmental science.
Chemical Structure and Properties
The structural characteristics of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline include:
- Chlorine Atom : Enhances lipophilicity and may influence biological interactions.
- Phenoxy Group : Contributes to its reactivity and potential binding to biological targets.
- Aniline Derivative : Provides a basic amine functionality that can participate in various chemical reactions.
The biological activity of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, leading to modulation of biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, altering metabolic pathways.
- Receptor Binding : Interaction with neurotransmitter receptors could affect signaling pathways.
Biological Activities
Research indicates several potential biological activities associated with this compound:
Antimicrobial Properties
Studies have suggested that 4-(2-Chloro-5-methylphenoxy)-2-methylaniline exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt cellular processes in bacteria and fungi.
Anticancer Activity
Preliminary investigations have indicated that this compound may possess anticancer properties. Specific studies have shown:
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects on cancer cell lines, suggesting potential for development as an anticancer agent.
Toxicological Profile
The toxicological aspects of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline are critical for understanding its safety profile. Studies have highlighted:
- Acute Toxicity : Research indicates varying toxicity levels depending on the dosage and exposure route.
- Chronic Exposure Effects : Long-term exposure studies have shown potential for adverse effects on organ systems, particularly liver and kidney functions.
Case Studies
-
In Vivo Studies : Animal studies have been conducted to assess the effects of chronic exposure to this compound. For instance, a study reported significant weight loss in rats administered high doses over extended periods, indicating systemic toxicity.
Dose (mg/kg/day) Effect Observed 0 Control 1000 Mild weight loss 2500 Moderate weight loss 5000 Significant weight loss - Cell Culture Experiments : In vitro assays using human cancer cell lines demonstrated that treatment with 4-(2-Chloro-5-methylphenoxy)-2-methylaniline resulted in decreased cell viability and induced apoptosis.
Q & A
Q. What are the recommended methods for synthesizing 4-(2-Chloro-5-methylphenoxy)-2-methylaniline?
- Methodological Answer : The synthesis typically involves coupling 2-chloro-5-methylphenol with a substituted aniline derivative. For example, a nucleophilic aromatic substitution reaction can be employed using a halogenated precursor. Evidence from Kanto Reagents () demonstrates similar protocols for synthesizing chlorinated phenols and anilines, such as 2-Chloro-5-methylphenol (CAS 615-74-7), which can serve as a starting material. Reaction conditions (e.g., temperature, catalysts) should be optimized using thin-layer chromatography (TLC) or HPLC ( ) to monitor progress. Purification via column chromatography or recrystallization (e.g., using methanol or isopropanol as solvents, as in ) is recommended.
Q. How can the solubility of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline in organic solvents be determined experimentally?
- Methodological Answer : Solubility profiling follows a stepwise approach:
Prepare saturated solutions in solvents like methanol, ethyl acetate, or dichloromethane ( lists solubility data for structurally similar anilines).
Use gravimetric analysis or UV-Vis spectroscopy to quantify dissolved compound.
Validate results with differential scanning calorimetry (DSC) to detect solvent inclusion complexes (if applicable).
For example, indicates that 2-Chlorophenol derivatives exhibit moderate solubility in methanol and isopropyl ether, suggesting analogous behavior for the target compound.
Q. What spectroscopic techniques are suitable for characterizing 4-(2-Chloro-5-methylphenoxy)-2-methylaniline?
- Methodological Answer :
- NMR : H and C NMR can confirm the substitution pattern and aromatic coupling (e.g., para vs. ortho positions). Compare chemical shifts to related compounds like 4-Chloro-2-methylaniline (CAS 95-69-2, ).
- FT-IR : Identify functional groups (e.g., C-Cl stretch at ~550–600 cm, NH bend at ~1600 cm).
- GC-MS : Use fast GC methods () for purity assessment and fragmentation pattern analysis.
Advanced Research Questions
Q. How does the electronic structure of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline influence its reactivity in cross-coupling reactions?
- Methodological Answer : Computational studies (e.g., DFT calculations) can map electron density distribution, highlighting nucleophilic/electrophilic sites. For instance, the chloro and methoxy groups are electron-withdrawing, potentially activating the aromatic ring for Suzuki-Miyaura couplings. Compare with analogs like 2-Methyl-4-heptafluoroisopropylaniline ( ), where fluorine substitution alters reactivity. Experimental validation via kinetic studies under varying pH and temperature conditions ( ) is critical.
Q. What strategies mitigate degradation of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline under oxidative conditions?
- Methodological Answer :
- Stability Testing : Expose the compound to HO, UV light, or elevated temperatures. Monitor degradation via HPLC () or LC-MS.
- Additive Screening : Antioxidants like BHT or ascorbic acid () may stabilize the compound.
- Structural Modification : Introduce electron-donating groups (e.g., methyl) to reduce susceptibility to oxidation, as seen in poly(2-methylaniline) systems ().
Q. How can computational modeling predict the biological activity of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline derivatives?
- Methodological Answer :
- QSAR Modeling : Train models using databases of structurally related anilines (e.g., ) to correlate substituents with bioactivity.
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock. Validate predictions with in vitro assays (e.g., enzyme inhibition).
Data Contradictions and Resolution
- Solubility Discrepancies : and report varying solubility for chlorophenols in methanol. This may arise from differences in crystallinity or impurities. Researchers should replicate experiments using standardized protocols (e.g., USP <1236>) and report batch-specific data.
- Synthetic Yields : Kanto Reagents () and Sigma-Aldrich () methodologies may yield divergent results due to catalyst choice (e.g., Pd vs. Cu). Systematic screening of catalysts and solvents is advised.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
